1,4-Dibromo-2-fluorobenzene

Overview

Description

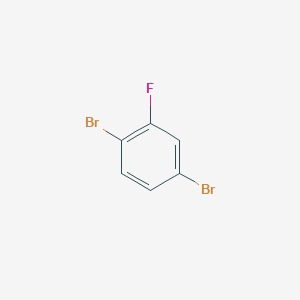

1,4-Dibromo-2-fluorobenzene is an organic compound with the molecular formula C₆H₃Br₂F and a molecular weight of 253.89 g/mol . It is a halogenated aromatic compound, characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

1,4-Dibromo-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 1 and 4 positions on the benzene ring .

Industrial production methods often involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high purity and yield of the desired product .

Chemical Reactions Analysis

1,4-Dibromo-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with arylboronic acids to form fluorinated para-terphenyls.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a fluorinated para-terphenyl .

Scientific Research Applications

Organic Synthesis

Key Intermediate

1,4-Dibromo-2-fluorobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in various coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of arylboronic acids with this compound to yield fluorinated para-terphenyls, which are important in the development of advanced materials and pharmaceuticals .

Synthesis of Specific Compounds

- 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene : This compound can be synthesized using this compound as a precursor. The preparation involves various reaction conditions that optimize yield and purity .

- Poly(2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene) : This polymer is another product derived from this compound, showcasing its application in polymer chemistry.

Material Science

Liquid Crystals and Advanced Materials

Due to its electronic properties, this compound is also employed in the production of liquid crystals. These materials are essential for applications in electronics and display technologies. The compound's ability to form stable liquid crystalline phases enhances its utility in the development of high-performance electronic devices .

Pharmaceutical Chemistry

Drug Development

In pharmaceutical chemistry, this compound is used as a building block for synthesizing various biologically active compounds. Its halogen substituents can influence the pharmacokinetics and pharmacodynamics of drug candidates, making it valuable in medicinal chemistry research .

Case Study 1: Suzuki-Miyaura Reaction

A study demonstrated the efficiency of using this compound in Suzuki-Miyaura reactions to synthesize fluorinated terphenyls. The reaction conditions were optimized for yield and selectivity, showing that this compound can facilitate the formation of complex molecular architectures necessary for advanced materials .

Case Study 2: Polymer Synthesis

Research highlighted the use of this compound in creating novel polymers with enhanced thermal stability and electrical conductivity. The resulting materials exhibited properties suitable for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-fluorobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1,4-Dibromo-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:

1,4-Dibromo-2-chlorobenzene: Similar in structure but with a chlorine atom instead of fluorine.

1,4-Dibromo-2-iodobenzene: Contains an iodine atom instead of fluorine.

1,4-Dibromo-2,5-difluorobenzene: Contains an additional fluorine atom, which further influences the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes .

Biological Activity

1,4-Dibromo-2-fluorobenzene (CAS No. 1435-52-5) is an aromatic halogenated compound with significant applications in organic synthesis and material science. Its unique structure, featuring both bromine and fluorine substituents, contributes to its biological activity, making it a subject of interest in various research fields.

- Molecular Formula : C₆H₃Br₂F

- Molecular Weight : 253.89 g/mol

- Boiling Point : Not available

- Solubility : Moderately soluble in organic solvents, with a solubility of approximately 0.0227 mg/ml .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological properties and potential toxicity. The compound exhibits notable interactions with various biological systems, particularly as an inhibitor of specific cytochrome P450 enzymes.

Enzyme Inhibition

This compound has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or increased toxicity .

Toxicological Studies

Toxicological assessments indicate that this compound may pose risks to human health due to its irritant properties and potential systemic effects. It is classified as a skin and eye irritant and has been associated with respiratory system effects upon exposure .

Case Study 1: Antimicrobial Activity

Research has indicated that halogenated aromatic compounds, including derivatives of this compound, possess antimicrobial properties. A study evaluated the efficacy of various halogenated compounds against bacterial strains such as E. coli and S. aureus. While specific data on this compound was limited, related compounds showed significant inhibitory concentrations (MIC) ranging from 0.48 to 7.81 µg/mL against these pathogens .

Case Study 2: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of halogenated benzene derivatives on cancer cell lines. The compound's structural similarities to other cytotoxic agents suggest potential activity against breast cancer cell lines (MCF-7 and MDA-MB-231). While direct data on this compound was not available, related studies indicate that halogenated compounds can exhibit IC50 values below 10 µM in similar contexts .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4-dibromo-2-fluorobenzene with high purity?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of fluorobenzene. Bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at controlled temperatures (0–25°C) ensures regioselectivity at the 1,4-positions. Subsequent fluorination can be achieved via Balz-Schiemann reaction or direct halogen exchange under anhydrous conditions. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve ≥98% purity .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Avoid inhalation of dust/volatiles; store in airtight containers at 2–8°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- GC-MS : To confirm molecular weight (253.89 g/mol) and detect impurities.

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 110–120 ppm (C-Br/F) validate substitution patterns.

- X-ray crystallography : Resolve crystal structure and confirm regiochemistry.

- Melting point analysis : Expected range 33–36°C; deviations indicate impurities .

Q. How can researchers mitigate challenges in achieving regioselective bromination?

- Methodological Answer : Use steric and electronic directing groups. For example, pre-functionalization with a nitro group (-NO₂) at the 2-position directs bromination to the 1,4-positions. Alternatively, low-temperature reactions (<0°C) reduce kinetic side products .

Advanced Research Questions

Q. How do electronic effects of fluorine and bromine influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The electron-withdrawing fluorine at the 2-position activates the aromatic ring for nucleophilic substitution, while bromine at 1,4-positions serves as leaving groups. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water. Monitor reaction progress via TLC to prevent over-substitution .

Q. What contradictions exist in reported reactivity data for lithiation of this compound?

- Methodological Answer : Discrepancies arise in lithiation regiochemistry. Some studies report selective deprotonation at the 5-position using n-BuLi (-78°C in Et₂O), while others observe competing pathways. Validate via quenching with electrophiles (e.g., D₂O) and NMR analysis. Adjust solvent polarity and temperature to control selectivity .

Q. How can computational modeling predict thermodynamic stability and reaction pathways?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Compare activation energies for bromine vs. fluorine substitution. Software like Gaussian or ORCA can simulate regioselectivity trends, aligning with experimental data .

Q. What strategies address challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Implement flow chemistry for controlled bromination/fluorination. Use inline FTIR or HPLC to monitor intermediates. For crystallization, optimize cooling rates and solvent ratios to prevent occluded impurities. Scale-up safety protocols require pressure-regulated reactors and exhaust scrubbing .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage?

- Methodological Answer : Hydrolytic degradation occurs above pH 7, releasing HBr. Store in neutral, anhydrous conditions at ≤8°C. Thermal gravimetric analysis (TGA) shows decomposition onset at 216°C; avoid prolonged heating during synthesis .

Q. What role does this compound play in synthesizing fluorinated polyaromatic hydrocarbons (PAHs)?

- Methodological Answer : As a building block, it enables π-extension via Ullmann coupling or photocyclization. Introduce additional functional groups (e.g., -CN, -NH₂) to tune electronic properties. Characterize PAHs via UV-Vis and cyclic voltammetry for optoelectronic applications .

Properties

IUPAC Name |

1,4-dibromo-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNPGHNIJOOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162446 | |

| Record name | 1,4-Dibromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-52-5 | |

| Record name | 1,4-Dibromo-2-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.